BenchChemオンラインストアへようこそ!

(R)-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL

Chiral separation Enantioselective synthesis Medicinal chemistry

(R)-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL (CAS 1270458-29-1) is a chiral β-amino alcohol bearing a 2-bromo-5-fluorophenyl substituent at the C3 position. With a molecular formula of C9H11BrFNO and a molecular weight of 248.09 g/mol, it belongs to the 3-amino-3-arylpropan-1-ol class, a scaffold broadly claimed in pharmaceutical patents for centrally acting and anti-inflammatory agents.

Molecular Formula C9H11BrFNO
Molecular Weight 248.09 g/mol
Cat. No. B13055965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL
Molecular FormulaC9H11BrFNO
Molecular Weight248.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C(CCO)N)Br
InChIInChI=1S/C9H11BrFNO/c10-8-2-1-6(11)5-7(8)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m1/s1
InChIKeyKHLWOHZGHOSRLT-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL: A Chiral 3-Amino-3-arylpropan-1-ol Building Block for Pharmaceutical R&D


(R)-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL (CAS 1270458-29-1) is a chiral β-amino alcohol bearing a 2-bromo-5-fluorophenyl substituent at the C3 position . With a molecular formula of C9H11BrFNO and a molecular weight of 248.09 g/mol, it belongs to the 3-amino-3-arylpropan-1-ol class, a scaffold broadly claimed in pharmaceutical patents for centrally acting and anti-inflammatory agents . The (R)-enantiomer is distinguished from its (S)-counterpart (CAS 1213495-24-9) by its specific stereochemistry at the C-3 chiral center, which can critically influence receptor binding and downstream pharmacological activity .

Why Generic Substitution Fails for (R)-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL in Drug Discovery Programs


In medicinal chemistry and procurement, in-class 3-amino-3-arylpropan-1-ols cannot be freely interchanged due to the profound impact of stereochemistry, aryl substitution pattern, and amino-alcohol connectivity on pharmacological outcomes. The (R)-enantiomer possesses a distinct spatial arrangement at the C3 chiral center compared to the (S)-enantiomer, which can result in divergent receptor binding affinities, metabolic stability, and in vivo efficacy . Additionally, the specific 2-bromo-5-fluorophenyl substitution imparts unique electronic and steric properties—modulating halogen bonding, lipophilicity (XLogP), and metabolic susceptibility—that analogs with different halogen regioisomers or without the amino group cannot replicate . The 3-amino-3-aryl connectivity is a key pharmacophoric element claimed in the Gruenenthal patent series for centrally acting agents; shifting the amino group to the 2-position or removing the hydroxyl alters the compound's ability to engage the intended molecular targets . These structure-activity relationship (SAR) sensitivities mean that substituting a seemingly similar building block can derail a lead optimization campaign and produce misleading biological data.

(R)-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL: Head-to-Head Differentiation Evidence versus Closest Analogs


Stereochemical Identity: (R)- vs. (S)-Enantiomer Differentiation for Chiral Purity-Dependent Applications

The (R)-enantiomer (CAS 1270458-29-1) is the defined stereoisomer, in contrast to the (S)-enantiomer (CAS 1213495-24-9) . In the 3-amino-3-arylpropan-1-ol patent class, stereochemistry at the C3 carbon bearing the amino group is critical for biological activity; the patent explicitly claims individual diastereomers and enantiomers, establishing that the pharmacological profile is stereospecific . Procurement of the (R)-enantiomer rather than the racemate or incorrect enantiomer is essential for SAR studies where chiral purity directly determines target engagement and downstream signaling outcomes.

Chiral separation Enantioselective synthesis Medicinal chemistry

Regioisomeric Integrity: 3-Amino-3-aryl vs. 2-Amino-3-aryl Connectivity Defines Pharmacophoric Fitness

The target compound features the amino group at the C3 position directly attached to the aryl-substituted carbon, consistent with the general Formula I in the Gruenenthal patent US6410790 . In contrast, the 2-amino positional isomer (2-amino-3-(2-bromo-5-fluorophenyl)propan-1-ol, CAS 1379380-27-4) places the amino group at the C2 position, altering the distance and geometry between the amine, hydroxyl, and aryl ring . The patent SAR indicates that the 1,3-relationship between the amino and hydroxyl groups is a core structural requirement for the claimed pharmacological activity; regioisomeric variation is not encompassed by the patent claims for the active pharmacophore .

Structure-activity relationship Pharmacophore mapping Medicinal chemistry

Halogen Substitution Pattern: 2-Bromo-5-fluorophenyl vs. Alternative Aryl Halogen Regioisomers in Patent SAR

The 2-bromo-5-fluorophenyl substitution pattern of the target compound represents a specific combination within the aryl substituent scope of patent US6410790. The patent defines permissible R6-R8 substituents on the aryl ring as H, F, Cl, Br, CHF2, CF3, OH, OCF3, OR14, NR15R16, SR14, phenyl, SO2CH3, SO2CF3, C1-6 alkyl, CN, COOR14, or CONR15R16 . The 2-Br-5-F pattern is distinct from alternative regioisomers such as 3-bromo-5-fluorophenyl or 5-bromo-2-fluorophenyl, which would be accessed by different synthetic intermediates and exhibit different electronic and steric profiles. The bromine atom at the ortho position (C2) provides a heavy halogen for potential halogen bonding interactions or as a synthetic handle for cross-coupling (e.g., Suzuki, Buchwald-Hartwig), while the fluorine at C5 modulates electron density and metabolic stability.

Halogen bonding Bioisosterism Medicinal chemistry

Functional Group Completeness: Amino-alcohol vs. De-amino Analogs in Downstream Derivatization Utility

The target compound contains both a primary amine and a primary alcohol, enabling orthogonal derivatization strategies. In contrast, the de-amino analog 3-(2-bromo-5-fluorophenyl)propan-1-ol (CAS 1057671-39-2) lacks the amino group, and the oxidized acid analog 3-amino-3-(2-bromo-5-fluorophenyl)propanoic acid hydrochloride (CAS 2703513-80-6) replaces the alcohol with a carboxylic acid . The simultaneous presence of NH2 and OH in the target compound allows for sequential protection/deprotection and chemoselective transformations (e.g., amide bond formation at the amine, esterification or etherification at the alcohol) without additional redox manipulations. This dual functionality makes it a more versatile intermediate for constructing complex, patent-relevant 3-amino-3-arylpropan-1-ol derivatives as described in US6410790 .

Building block Synthetic intermediate Dual functionalization

Optimal Application Scenarios for (R)-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL Based on Evidence Profile


Enantioselective Lead Optimization in 3-Amino-3-arylpropan-1-ol Patent Space

For medicinal chemistry teams prosecuting the Gruenenthal patent class (US6410790/RE39530) for centrally acting or anti-inflammatory indications, the (R)-enantiomer is the required stereochemically defined building block for SAR studies. Procurement of this specific enantiomer ensures that biological data generated in receptor binding, functional, and in vivo efficacy assays are attributable to the correct stereochemistry, avoiding confounding results from racemic or mis-assigned material .

Late-Stage Diversification via C-Br Cross-Coupling in Parallel Synthesis

The ortho-bromine substituent serves as a versatile handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, enabling library synthesis from a single advanced intermediate. This capability is not available for de-bromo or fluoro-only analogs, making the target compound a strategic choice for medicinal chemistry groups seeking to explore aryl diversification space in the 3-amino-3-arylpropan-1-ol series .

Orthogonal Protection Strategy Development for Bifunctional Amino-alcohol Intermediates

The concurrent presence of a primary amine and primary alcohol on the same scaffold allows chemists to evaluate orthogonal protecting group strategies (e.g., Boc/Fmoc for amine, TBS/TBDPS for alcohol) without introducing additional functional group interconversion steps. This makes the compound a valuable model substrate for process chemistry route scouting, particularly when compared to mono-functional analogs that require redox adjustments to install the missing functionality .

Chiral Method Development and Enantiomeric Purity Validation

As a defined (R)-enantiomer with a commercially available (S)-counterpart (CAS 1213495-24-9), the compound pair serves as an ideal system for developing and validating chiral HPLC or SFC methods for enantiomeric purity determination of 3-amino-3-arylpropan-1-ol derivatives. Analytical groups can leverage the distinct retention times of the two enantiomers to establish separation conditions applicable to the broader compound class .

Quote Request

Request a Quote for (R)-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.